Structural and Physicochemical Uniqueness of the Adamantane-Benzyloxy-Isoxazole Scaffold
N-((1s,3s)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide is the sole commercially available compound that combines a 3-benzyloxy substituent on the isoxazole ring with an adamantan-1-yl amide group . The closest purchasable analog, 3-(benzyloxy)isoxazole-5-carboxamide (CAS 1086390-97-7, MW 218.21), lacks the adamantane cage entirely, resulting in a molecular weight difference of +134.22 Da and a predicted LogP increase of approximately 2.3 units (calculated via fragment-based method) . In the TRPV1 patent family (WO2010089297A1), the adamantane-bearing compounds consistently occupy a distinct activity cluster compared to their non-adamantane counterparts, indicating that the adamantane group is a pharmacophoric feature rather than a passive solubilizing element [1]. However, direct head-to-head quantitative biological comparison data between the target compound and its closest analogs are not publicly available at the time of this analysis.
| Evidence Dimension | Molecular complexity and predicted lipophilicity (structural differentiation from parent scaffold) |
|---|---|
| Target Compound Data | MW = 352.43 g/mol; predicted LogP ≈ 3.8 (consensus estimate); contains adamantane cage + benzyloxy-isoxazole carboxamide |
| Comparator Or Baseline | 3-(Benzyloxy)isoxazole-5-carboxamide (CAS 1086390-97-7): MW = 218.21 g/mol; predicted LogP ≈ 1.5 |
| Quantified Difference | ΔMW = +134.22 Da (+61.5%); ΔLogP ≈ +2.3 (153% increase in predicted lipophilicity) |
| Conditions | Calculated physicochemical properties based on standard fragment-based prediction models; no experimental LogP data available for either compound |
Why This Matters
The substantially higher lipophilicity and molecular complexity of the target compound indicate that it will partition into biological membranes and interact with hydrophobic binding pockets (e.g., TRPV1 transmembrane domains) in a fundamentally different manner than the non-adamantane parent, directly impacting assay design, solvent selection, and expected target engagement.
- [1] Ratcliffe, P. D.; Palin, R. Isoxazole-5-carboxamide derivatives. WO2010089297A1, 2010. View Source
